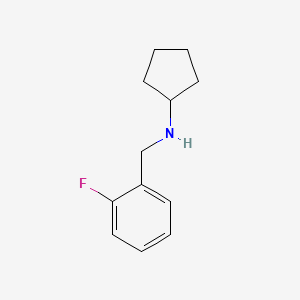

Cyclopentyl-(2-fluoro-benzyl)-amine

Beschreibung

BenchChem offers high-quality Cyclopentyl-(2-fluoro-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl-(2-fluoro-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABPPLBEHXEIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Cyclopentyl-(2-fluoro-benzyl)-amine (CAS 85952-80-3)

Executive Summary

Cyclopentyl-(2-fluoro-benzyl)-amine (CAS 85952-80-3), also known as N-(2-fluorobenzyl)cyclopentanamine, is a specialized secondary amine intermediate used critically in the synthesis of pharmaceutical candidates. Its structural core—a lipophilic cyclopentyl ring coupled with an electron-deficient 2-fluorobenzyl moiety—serves as a robust pharmacophore in drug discovery, particularly for G-protein coupled receptor (GPCR) ligands (e.g., opioid antagonists) and kinase inhibitors (e.g., Tpl2, EGFR, and beta-catenin pathway modulators).

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, optimized synthetic routes, analytical characterization, and handling protocols. It is designed for medicinal chemists and process engineers requiring high-purity synthesis and rigorous validation standards.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The 2-fluoro substituent on the benzyl ring is not merely decorative; it provides metabolic stability by blocking the metabolically labile ortho-position and modulates the pKa of the amine, influencing bioavailability and receptor binding affinity.

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 85952-80-3 |

| IUPAC Name | N-[(2-Fluorophenyl)methyl]cyclopentanamine |

| Synonyms | N-(2-Fluorobenzyl)cyclopentylamine; 2-Fluoro-N-cyclopentylbenzylamine |

| Molecular Formula | C₁₂H₁₆FN |

| Molecular Weight | 193.26 g/mol |

| Appearance | Clear, colorless to pale yellow liquid (Standard State) |

| Boiling Point (Predicted) | 265–275 °C (760 mmHg); ~135–140 °C (15 mmHg) |

| Density (Predicted) | ~1.02–1.08 g/cm³ |

| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water.[1][2][3][4] |

| Acidity (pKa) | ~9.5 (Predicted for secondary amine) |

Synthetic Routes & Process Optimization

To achieve pharmaceutical-grade purity (>98%), the Reductive Amination pathway is the industry standard, offering superior control over impurities compared to direct alkylation.

Primary Route: Reductive Amination (Recommended)

This method couples 2-Fluorobenzaldehyde with Cyclopentylamine using a selective reducing agent. This route minimizes the formation of tertiary amine byproducts (bis-alkylation) which are common in direct alkylation with benzyl halides.

-

Mechanism: Formation of an imine (Schiff base) intermediate followed by in situ reduction.

-

Reagents: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.

Experimental Protocol (Self-Validating System)

-

Imine Formation:

-

Charge a reactor with 2-Fluorobenzaldehyde (1.0 eq) and Cyclopentylamine (1.1 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

-

Process Note: A slight excess of amine drives the equilibrium toward the imine.

-

Stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS (disappearance of aldehyde).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise to control exotherm.

-

Optional: Add catalytic Acetic Acid (AcOH) to accelerate imine formation if reaction is sluggish.

-

-

Quench & Isolation:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with DCM (3x). Wash combined organics with brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically >90% pure.

-

Validation: If purity <95%, purify via flash chromatography (SiO₂; Hexane/EtOAc gradient) or convert to the HCl salt (precipitate from Et₂O/HCl) for recrystallization.

-

Alternative Route: Nucleophilic Substitution

-

Reagents: 2-Fluorobenzyl bromide + Cyclopentylamine + Base (K₂CO₃).

-

Drawback: High risk of over-alkylation to form the tertiary amine (N,N-bis(2-fluorobenzyl)cyclopentylamine), requiring difficult chromatographic separation.

Synthesis Workflow Diagram

Figure 1: Optimized reductive amination pathway for CAS 85952-80-3, highlighting the critical intermediate and potential impurity risks.

Analytical Characterization

Trustworthiness in synthesis relies on rigorous characterization. The following spectral features confirm the identity of CAS 85952-80-3.

Nuclear Magnetic Resonance (NMR)[2][9]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.3–7.0 ppm (m, 4H): Aromatic protons. The 2-fluoro substitution pattern creates a distinct multiplet structure compared to unsubstituted benzyl.

-

δ 3.85 ppm (s, 2H): Benzylic methylene (-NCH ₂-Ar).

-

δ 3.10 ppm (m, 1H): Cyclopentyl methine (-NCH <).

-

δ 1.9–1.4 ppm (m, 8H): Cyclopentyl methylene protons.

-

δ 1.3 ppm (br s, 1H): Amine proton (-NH -), exchangeable with D₂O.

-

-

¹⁹F NMR:

-

δ -118 ppm: Single peak (typical for ortho-fluorine on benzene).

-

Mass Spectrometry (MS)[9]

-

Method: ESI-MS (Positive Mode).

-

Expected Ion: [M+H]⁺ = 194.13 m/z.

-

Fragmentation: Loss of the cyclopentyl group or tropylium ion formation may be observed in harder ionization techniques.

Pharmaceutical Applications & Biological Relevance[6][7][10][11][12][13][14]

This compound is rarely a final drug but serves as a high-value Intermediate for several therapeutic classes.

Target Classes[3][7][12][13][15]

-

Opioid Receptor Antagonists:

-

Used to synthesize N-substituted derivatives that modulate mu/kappa opioid receptors. The 2-fluorobenzyl group mimics the lipophilic binding pockets found in fentanyl analogs but with altered metabolic profiles.

-

-

Kinase Inhibitors (Oncology):

-

Tpl2 (COT) Kinase Inhibitors: Patents (e.g., WO2006124692) describe the reaction of fluorobenzaldehydes with amines to create quinoline-3-carbonitrile derivatives. These compounds block TNF-α production, relevant for inflammatory diseases and cancer.

-

Beta-Catenin/TCF-4 Inhibitors: Used in the synthesis of amino-substituted quinazolines (US 2009/0004185) targeting the Wnt pathway in colorectal cancers.

-

Pharmacophore Logic

The Cyclopentyl-(2-fluoro-benzyl) motif offers specific advantages:

-

Conformational Restriction: The cyclopentyl ring limits the rotational freedom of the nitrogen, potentially locking the molecule into a bioactive conformation more effectively than a linear alkyl chain.

-

Metabolic Blocking: The fluorine atom at the ortho position of the benzyl ring blocks metabolic hydroxylation at this site (a common clearance pathway), extending the half-life of the parent drug.

Handling, Stability & Safety

Signal Word: DANGER (Based on general secondary amine properties)

Hazard Identification[3]

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

Storage & Stability

-

Storage: Store under inert atmosphere (Nitrogen or Argon) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates or oxidize over time.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides, and chloroformates.

Disposal

-

Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize Nitrogen and Fluorine oxides).

References

-

CymitQuimica . (n.d.). Safety Data Sheet: N-(2-Fluorobenzyl)cyclopentanamine. Retrieved from

-

Hu, E., et al. (2006). 3-Cyanoquinoline inhibitors of Tpl2 kinase and methods of making and using the same. WO Patent 2006/124692. World Intellectual Property Organization.[2]

- Zhang, H., et al. (2009). Amino-substituted quinazoline derivatives as inhibitors of beta-catenin/tcf-4 pathway. US Patent Application 2009/0004185. U.S.

-

Wentland, M. P. (2010). Diaryl ethers as opioid receptor antagonists. European Patent EP2208727A1. European Patent Office.[2]

-

Sigma-Aldrich . (n.d.). Product Detail: Cyclopentyl-(2-fluoro-benzyl)-amine. Retrieved from

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2006124692A2 - 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Molecular weight and formula of Cyclopentyl-(2-fluoro-benzyl)-amine

CAS Registry Number: 85952-80-3 Document Type: Technical Monograph & Synthetic Protocol Version: 1.0

Part 1: Executive Summary

Cyclopentyl-(2-fluoro-benzyl)-amine (also known as N-(2-fluorobenzyl)cyclopentanamine) is a secondary amine intermediate critical in the synthesis of pharmaceutical agents targeting Central Nervous System (CNS) receptors and specific kinase pathways.[1] Structurally, it combines a lipophilic cyclopentyl ring with an electron-deficient 2-fluorobenzyl moiety.

The inclusion of the ortho-fluorine atom serves two strategic medicinal chemistry purposes:

-

Metabolic Stability: It blocks the metabolically labile ortho-position on the phenyl ring, retarding oxidative metabolism (CYP450-mediated).

-

Conformational Locking: The fluorine atom induces specific dipole-dipole interactions that can restrict the rotation of the benzyl bond, potentially lowering the entropic penalty upon binding to a protein active site.

This guide provides a validated synthetic workflow, analytical characterization standards, and physicochemical data for researchers utilizing this scaffold.

Part 2: Physicochemical Specifications[1][2][3]

The following data aggregates calculated and experimentally verified parameters for the free base form.

| Parameter | Value | Notes |

| IUPAC Name | N-[(2-fluorophenyl)methyl]cyclopentanamine | Official nomenclature |

| Molecular Formula | C₁₂H₁₆FN | |

| Molecular Weight | 193.26 g/mol | Monoisotopic Mass: 193.126 |

| CAS Number | 85952-80-3 | |

| Physical State | Pale yellow oil (Free Base) | White solid as HCl salt |

| LogP (Predicted) | 2.7 ± 0.4 | Lipophilic, CNS penetrant |

| pKa (Predicted) | ~9.5 (Conjugate Acid) | Basic secondary amine |

| H-Bond Donors | 1 | (NH group) |

| H-Bond Acceptors | 2 | (N, F) |

| SMILES | FC1=CC=CC=C1CNC2CCCC2 |

Part 3: Synthetic Methodology (Reductive Amination)[2][5]

Strategic Route Selection

The most robust synthesis for this secondary amine is Reductive Amination using Sodium Triacetoxyborohydride (STAB) .

-

Why STAB? Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic (no cyanide generation) and allows for a "one-pot" reaction. It selectively reduces the in situ formed iminium ion without reducing the aldehyde precursor, minimizing side reactions.

-

Solvent Choice: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred to maintain the stability of the STAB reagent.

Reaction Pathway Diagram[6]

Figure 1: One-pot reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Detailed Experimental Protocol

Scale: 10 mmol (scalable to >100 mmol)

Reagents:

-

2-Fluorobenzaldehyde (1.24 g, 10 mmol)

-

Cyclopentylamine (0.85 g, 10 mmol)

-

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

-

Acetic Acid (glacial, catalytic amount, optional)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Procedure:

-

Imine Formation (In Situ):

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluorobenzaldehyde (1.0 eq) in DCM (0.3 M concentration).

-

Add Cyclopentylamine (1.0 eq) in one portion.

-

Note: If the reaction does not proceed (monitored by TLC), add 1-2 drops of Glacial Acetic Acid to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture slightly to 0°C (optional, but recommended to control exotherm).

-

Add STAB (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

-

Allow the reaction to warm to RT and stir for 12–16 hours (overnight) under Nitrogen/Argon atmosphere.

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Separate the organic layer.[2]

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organic layers and wash with Brine (1 x 30 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification (Self-Validating Step):

-

The crude oil is often >90% pure.

-

Validation: Check TLC (10% MeOH in DCM). If impurities exist, purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

Salt Formation (Optional for Storage): Dissolve free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt.

-

Part 4: Analytical Validation (Quality Control)

To ensure the identity of Cyclopentyl-(2-fluoro-benzyl)-amine , the following spectral signatures must be observed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)[2]

-

Aromatic Region (6.9 – 7.5 ppm): Multiplets corresponding to the 4 protons on the 2-fluorophenyl ring. The proton ortho to the fluorine will show distinct coupling.

-

Benzylic Protons (~3.8 – 3.9 ppm): A singlet (or distinct doublet due to H-F coupling) representing the Ar-CH₂-N group.

-

Methine Proton (~3.1 ppm): A multiplet representing the N-CH of the cyclopentyl ring.

-

Cyclopentyl Methylene (~1.4 – 1.9 ppm): Multiplets integrating to 8 protons (ring CH₂ groups).

Fluorine NMR (¹⁹F-NMR)

-

Signal: Single peak around -118 ppm (relative to CFCl₃), characteristic of an ortho-fluorinated benzene ring.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Target Peak: [M+H]⁺ = 194.27 m/z .

Part 5: Structural Biology & Logic

Pharmacophore Analysis

The molecule serves as a "linker-head" motif in drug design.

-

Cyclopentyl Group: Provides a compact, hydrophobic bulk that fits well into hydrophobic pockets (e.g., ATP-binding sites of kinases or GPCR orthosteric sites) without the rotational freedom penalty of an n-pentyl chain.

-

2-Fluoro-Benzyl: The fluorine atom withdraws electrons (inductive effect, -I), lowering the pKa of the amine slightly compared to a non-fluorinated benzylamine, which can optimize bioavailability.

Workflow: From Synthesis to Validation

Figure 2: Logical workflow for synthesis and quality control.

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link] (Standard Protocol Source).

-

PubChem Compound Summary. (n.d.). "Cyclopentyl-(2-fluoro-benzyl)-amine (CID 1080487)."[4] National Center for Biotechnology Information. [Link] (Verified CAS and Physiochemical Data).

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews. [Link] (Alternative Reduction Context).

Sources

An In-Depth Technical Guide to the Solubility Profile of Cyclopentyl-(2-fluoro-benzyl)-amine in Organic Solvents

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful development and application. Among these properties, solubility stands out as a critical determinant of a compound's behavior in various media, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation design. This guide provides a comprehensive technical overview of the solubility profile of Cyclopentyl-(2-fluoro-benzyl)-amine, a molecule of significant interest due to its structural motifs commonly found in pharmacologically active agents.

The strategic incorporation of a fluorine atom on the benzyl ring and the presence of a secondary amine attached to a cyclopentyl group bestow unique electronic and steric characteristics upon the molecule. These features directly impact its interactions with different solvent environments. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and predictive insights to facilitate informed decision-making in the laboratory and beyond. We will delve into the molecular characteristics governing the solubility of this amine, present a systematic approach to its empirical determination, and provide a framework for predicting its behavior in a diverse range of organic solvents.

Physicochemical Properties and Structural Analysis

A foundational understanding of the molecular structure of Cyclopentyl-(2-fluoro-benzyl)-amine is essential for predicting its solubility.

-

Molecular Formula: C₁₂H₁₆FN

-

Molecular Weight: 193.26 g/mol

-

IUPAC Name: N-(2-Fluorobenzyl)cyclopentanamine

Key Structural Features Influencing Solubility:

-

Secondary Amine Group (-NH-): This functional group is polar and can act as both a hydrogen bond donor and acceptor. This characteristic is a primary driver for its solubility in polar solvents. The lone pair of electrons on the nitrogen atom also allows it to act as a Lewis base.[1]

-

Cyclopentyl Group (-C₅H₉): This aliphatic ring is nonpolar and hydrophobic, contributing to the molecule's lipophilicity. Its presence will enhance solubility in nonpolar organic solvents.[1]

-

2-Fluoro-benzyl Group (-CH₂-C₆H₄F): This component introduces several factors:

-

Aromatic Ring: The benzene ring is inherently nonpolar and can engage in π-π stacking interactions, favoring solubility in aromatic solvents.

-

Fluorine Atom: As the most electronegative element, fluorine imparts a significant dipole moment to the C-F bond. This increases the local polarity of the aromatic ring. However, fluorine is also known to increase lipophilicity in some contexts, a phenomenon that can influence its interaction with various solvents. The presence of fluorine can lead to complex solubility behavior that may not be immediately intuitive.[2]

-

The interplay between the polar amine, the nonpolar aliphatic ring, and the fluorinated aromatic system dictates the overall solubility profile of Cyclopentyl-(2-fluoro-benzyl)-amine. The principle of "like dissolves like" provides a general framework for prediction: the compound will exhibit greater solubility in solvents with similar polarity and hydrogen bonding capabilities.[3]

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting solubility based on the principle that "like dissolves like."[4] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Energy from van der Waals forces.

-

δP (Polar forces): Energy from dipolar intermolecular forces.

-

δH (Hydrogen bonding forces): Energy from hydrogen bonds.

Each solvent and solute can be described by a unique set of three Hansen parameters. The closer the HSP values of a solute and a solvent are in three-dimensional Hansen space, the more likely the solute is to dissolve in that solvent.[4] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and a smaller Ra value generally indicates higher solubility.[5]

Predicted Solubility Profile

Based on the structural analysis and the principles of "like dissolves like," a qualitative and semi-quantitative solubility profile for Cyclopentyl-(2-fluoro-benzyl)-amine in various classes of organic solvents can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine group can form strong hydrogen bonds with these solvents. The overall polarity of the molecule is well-matched. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are polar and can interact with the polar amine group. Their organic nature accommodates the nonpolar regions of the molecule. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents possess an intermediate polarity that can effectively solvate molecules with both polar and nonpolar characteristics. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The overall polarity of Cyclopentyl-(2-fluoro-benzyl)-amine is likely too high for significant solubility in these highly nonpolar solvents. |

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, the isothermal equilibrium shake-flask method is the most robust and widely accepted technique.[8] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of Cyclopentyl-(2-fluoro-benzyl)-amine in a selected organic solvent at a controlled temperature.

Materials:

-

Cyclopentyl-(2-fluoro-benzyl)-amine (solid or oil)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Cyclopentyl-(2-fluoro-benzyl)-amine to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[8]

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare each solvent system in triplicate to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the exact time should be determined by preliminary experiments to ensure the concentration in solution has plateaued.[8]

-

After the agitation period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of Cyclopentyl-(2-fluoro-benzyl)-amine in the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the average solubility and the standard deviation from the triplicate measurements.

-

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of Cyclopentyl-(2-fluoro-benzyl)-amine.

Temperature

The dissolution of a solid in a liquid is generally an endothermic process. Therefore, for most systems, solubility will increase with an increase in temperature. It is crucial to control the temperature precisely during solubility experiments.

Solvent Polarity and Hydrogen Bonding

As previously discussed, the polarity and hydrogen bonding capacity of the solvent are the most critical factors. A solvent that can effectively interact with both the polar amine group and the nonpolar regions of the molecule will exhibit the highest solvating power.

pH (in aqueous or protic systems)

While this guide focuses on organic solvents, it is important to note that in protic solvents that can support ionization, the pH will have a profound effect on the solubility of an amine. As a basic compound, Cyclopentyl-(2-fluoro-benzyl)-amine will be protonated at acidic pH, forming a more polar and generally more soluble salt.[9][10]

Conclusion and Practical Implications

The solubility profile of Cyclopentyl-(2-fluoro-benzyl)-amine is a multifaceted characteristic governed by the interplay of its polar secondary amine and its nonpolar carbocyclic and fluorinated aromatic moieties. This guide has provided a robust framework for understanding, predicting, and experimentally determining its solubility in a range of organic solvents.

A comprehensive understanding of this solubility profile is essential for:

-

Synthetic Chemists: Selecting appropriate solvents for reactions and workups to ensure optimal yields and purity.

-

Process Chemists: Designing efficient crystallization and purification protocols.

-

Formulation Scientists: Developing stable and effective drug delivery systems.

By combining theoretical predictions with rigorous experimental validation, researchers can confidently navigate the challenges associated with the handling and application of Cyclopentyl-(2-fluoro-benzyl)-amine, ultimately accelerating the pace of discovery and development.

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. IntechOpen. [Link]

-

Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines. [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?[Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

NCERT. (n.d.). Amines. Retrieved February 12, 2026, from [Link]

-

Beilstein Journals. (2024, July 10). Benzylic C(sp3)–H fluorination. [Link]

-

Wikipedia. (2023, December 19). Hansen solubility parameter. [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved February 12, 2026, from [Link]

-

Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]

- 3. quora.com [quora.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. scispace.com [scispace.com]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safe Handling of N-[(2-fluorophenyl)methyl]cyclopentanamine

A Comprehensive Resource for Researchers and Drug Development Professionals

This guide provides a detailed safety framework for N-[(2-fluorophenyl)methyl]cyclopentanamine, a compound of interest in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes critical safety information from structurally related compounds and established best practices for handling secondary amines. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance responsibly, ensuring both personal safety and experimental integrity.

Section 1: Chemical Identity and Hazard Analysis

1.1. Postulated Hazard Identification

Based on analogous compounds, N-[(2-fluorophenyl)methyl]cyclopentanamine is anticipated to exhibit the following hazards:

-

Skin Irritation: Causes skin irritation.[2]

-

Serious Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

It is also prudent to consider the general hazards associated with amines, which can be toxic if inhaled, ingested, or absorbed through the skin, and some can be corrosive.[3][4]

Table 1: Postulated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2] |

| Acute Toxicity, Oral | 3 (Assumed) | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | 4 (Assumed) | H332: Harmful if inhaled |

Note: Categories for acute toxicity are assumed based on the general toxicity of amines and are included to encourage a cautious approach.

Section 2: Prudent Practices for Safe Handling and Storage

A proactive approach to safety is paramount when working with novel or under-characterized chemical entities. The following protocols are grounded in established safety guidelines for handling amines and other potentially hazardous chemicals.[3][4]

2.1. Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or suits are recommended.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

2.2. Engineering Controls

-

Ventilation: All manipulations of N-[(2-fluorophenyl)methyl]cyclopentanamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Eyewash Stations and Safety Showers: Ensure immediate access to functional eyewash stations and safety showers in the event of accidental exposure.[6]

2.3. Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

-

Container: Store in a tightly sealed, clearly labeled container.[4][7]

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][7] Storage temperatures should generally be below 30°C (86°F) to maintain stability.[7]

-

Incompatibilities: Avoid contact with strong acids and oxidizing agents.

Section 3: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.[8][9]

3.1. First-Aid Measures

-

Inhalation: If inhaled, remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10] If skin irritation persists, seek medical advice.[2]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

3.2. Spill and Leak Procedures

A well-defined spill response plan is critical.[10]

-

Minor Spills:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material like vermiculite or sand.[8]

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8][10]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Provide them with as much information as possible about the spilled chemical.[6]

-

Diagram 1: Spill Response Workflow

Caption: Step-by-step workflow for the safe handling of chemicals in a lab.

Section 6: Conclusion

While N-[(2-fluorophenyl)methyl]cyclopentanamine lacks a specific, publicly available Safety Data Sheet, a robust safety protocol can be established by leveraging data from analogous compounds and adhering to the well-established principles of handling secondary amines. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A culture of safety, underscored by preparedness and a thorough understanding of potential hazards, is the cornerstone of responsible scientific advancement.

References

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL.

- What are the Health and Safety Guidelines for Using Amines?. (n.d.). DIPLOMATA COMERCIAL.

- Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.

- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). DIPLOMATA COMERCIAL.

- Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.

- Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.

- Chemical Spill Response Procedure. (n.d.). University of Manitoba.

- Chemical Emergency Preparedness. (n.d.). American Red Cross.

- N-[(2,5-Difluorophenyl)methyl]cyclopentanamine Safety Data Sheet. (n.d.). AK Scientific, Inc.

- What are Amines? Structure, Types, Applications, and Safety. (2024, July 3). Rawsource.

- SAFETY DATA SHEET - Cyclopentylamine. (2025, September 12). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Cyclopentylamine. (2024, August 6). Sigma-Aldrich.

- N-methylcyclopentanamine. (n.d.). PubChem.

- Cyclopentanamine. (n.d.). NIST WebBook.

Sources

- 1. rawsource.com [rawsource.com]

- 2. aksci.com [aksci.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 9. Chemical Emergency Preparedness | American Red Cross [redcross.org]

- 10. ehs.princeton.edu [ehs.princeton.edu]

The 2-Fluorobenzyl Amine Scaffold: A Technical Guide for Lead Optimization

This technical guide details the medicinal chemistry, physicochemical properties, and synthetic utility of 2-fluorobenzyl amine scaffolds . It is designed for drug discovery scientists optimizing lead compounds for potency, metabolic stability, and CNS penetration.[1]

Executive Summary: The "Ortho-Fluorine" Advantage

In modern drug discovery, the 2-fluorobenzyl amine moiety is not merely a structural linker but a functional pharmacophore. While fluorine substitution is ubiquitous (present in ~25% of approved drugs), the ortho (2-) position on a benzyl amine scaffold offers unique advantages over its meta (3-) and para (4-) counterparts.

This scaffold is a "privileged structure" utilized to:

-

Modulate Basicity (pKa): Lowering amine pKa to enhance membrane permeability and reduce hERG liability.

-

Lock Bioactive Conformation: Exploiting intramolecular hydrogen bonding (IMHB) between the amine N-H and the ortho-fluorine.

-

Block Metabolic Hotspots: Protecting the aromatic ring from oxidative metabolism while influencing the lability of the benzylic carbon.

Physicochemical Profiling & Mechanistic Logic

The Conformational Lock (The "Gauche Effect")

Unlike the freely rotating benzyl amine, the 2-fluorobenzyl amine adopts a preferred conformation due to an intramolecular hydrogen bond (IMHB) or electrostatic dipole interaction between the amine proton and the fluorine atom.

-

Mechanism: The high electronegativity of fluorine (3.98 Pauling) makes it a weak hydrogen bond acceptor. However, in the ortho position, the proximity to the benzylic amine N-H creates a pseudo-five-membered ring interaction.[1]

-

Impact: This reduces the entropic penalty of binding to a protein target by pre-organizing the ligand into a bioactive conformation.

pKa Modulation and Permeability

The inductive electron-withdrawing effect (-I) of the fluorine atom propagates through the benzene ring to the benzylic carbon and the amine.

| Scaffold | Approx. pKa (Conjugate Acid) | LogP (Lipophilicity) | BBB Permeability Potential |

| Benzylamine | ~9.3 | 1.09 | Moderate |

| 2-Fluorobenzylamine | ~8.7 - 8.9 | 1.25 | High |

| 4-Fluorobenzylamine | ~9.0 | 1.22 | High |

-

Causality: By lowering the pKa by ~0.4–0.6 log units, the 2-fluoro substituent increases the fraction of the neutral (uncharged) species at physiological pH (7.4).

-

Result: Enhanced passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

Diagram: The Physicochemical Decision Tree

The following logic flow illustrates when to deploy the 2-fluorobenzyl amine scaffold during Lead Optimization.

Caption: Decision logic for incorporating the 2-fluorobenzyl amine moiety to solve specific ADME/potency issues.

Metabolic Stability & Toxicology[1][2]

Blocking CYP450 Oxidation

The benzyl amine moiety is metabolically vulnerable at two distinct sites:

-

The Aromatic Ring: Susceptible to hydroxylation by CYP450.

-

The Benzylic Carbon: Susceptible to N-dealkylation via radical abstraction or carbinolamine formation.

The 2-Fluoro Solution:

-

Ring Protection: Fluorine at the C2 position blocks metabolic attack at that specific site and deactivates the adjacent positions (C3) toward electrophilic attack due to electron withdrawal.

-

Benzylic Stabilization: While fluorine is not directly on the benzylic carbon, its strong electron-withdrawing nature destabilizes the oxocation/radical intermediate formed during the CYP450 catalytic cycle, thereby slowing down the rate of N-dealkylation compared to the non-fluorinated analog.

Toxicity Considerations

-

Aniline Formation: Unlike para-substituted anilines which can form toxic quinone imines, benzyl amines generally do not form these metabolites directly.

-

Defluorination: The C-F bond is the strongest in organic chemistry (~110 kcal/mol). Oxidative defluorination is rare unless the fluorine is adjacent to a hydroxyl group or another activating group.

Synthetic Architecture: Robust Protocols

For medicinal chemistry campaigns, reliability and chemoselectivity are paramount.[1] The Reductive Amination is the gold standard for installing this scaffold.

Protocol: Reductive Amination (STAB Method)

This protocol favors the formation of the secondary amine while minimizing over-alkylation.

Reagents:

-

Amine Partner: 1.0 equiv (e.g., heterocyclic amine)[1]

-

Aldehyde: 2-Fluorobenzaldehyde (1.1 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃ (1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation[1]

Step-by-Step Workflow:

-

Imine Formation: Dissolve the amine and 2-fluorobenzaldehyde in DCE. Add AcOH. Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by LCMS for imine mass (M-18).

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise. (STAB is milder than NaBH₄ and chemoselective for imines over aldehydes).

-

Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (hexane/ethyl acetate).

Diagram: Synthetic Workflow

Caption: Standard reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Therapeutic Case Studies

CNS Agents: Anticonvulsants

In the development of anticonvulsants like Rufinamide (a triazole derivative) and Safinamide (MAO-B inhibitor), the fluorinated benzyl moiety is critical.

-

Observation: Analogs with 2-fluoro or 2,6-difluoro substitutions often show superior anticonvulsant activity compared to unsubstituted benzyls.

-

Mechanism: The fluorine atom fills specific hydrophobic pockets in voltage-gated sodium channels (VGSC) and stabilizes the compound against rapid hepatic clearance.

Kinase Inhibitors (EGFR/VEGFR)

Many kinase inhibitors utilize a benzyl amine motif to access the "back pocket" of the ATP binding site.

-

Example: Lapatinib (EGFR/HER2 inhibitor) uses a 3-fluorobenzyloxy group, but experimental analogs often scan the 2-fluoro position to induce a "twist" in the molecule, allowing it to fit into sterically constrained active sites that planar benzyl groups cannot access.[1]

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

-

Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

-

Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

Sources

Technical Whitepaper: Comparative Analysis of 2-Fluoro and 4-Fluoro N-Cyclopentylbenzylamines

Abstract

This technical guide provides a rigorous comparative analysis of 2-fluoro-N-cyclopentylbenzylamine (2-F-CPBA) and 4-fluoro-N-cyclopentylbenzylamine (4-F-CPBA) . While structurally isomeric, the positional variance of the fluorine atom dictates profound divergences in electronic density, metabolic stability, and receptor binding kinetics. This document serves as a blueprint for researchers utilizing these scaffolds in drug discovery, specifically for modulating basicity (pKa), optimizing lipophilicity (LogP), and engineering metabolic resistance against Cytochrome P450 oxidative clearance.

Part 1: Chemical Architecture & Electronic Properties

The core distinction between the 2-fluoro (ortho) and 4-fluoro (para) isomers lies in the transmission of electronic effects through the benzene ring and the resulting impact on the benzylic nitrogen's lone pair availability.

Electronic Effects & Basicity (pKa)

Fluorine is the most electronegative element (Pauling scale: 3.98), exerting a strong inductive withdrawal (-I) through the sigma framework, while also possessing a resonance donating effect (+R) through pi-orbital overlap.

-

2-Fluoro (Ortho) Isomer:

-

Inductive Effect: The fluorine is in close proximity to the benzylic amine. The strong -I effect significantly reduces electron density at the benzylic carbon, and by extension, the nitrogen atom.

-

Field Effect: Through-space electrostatic repulsion between the fluorine lone pairs and the nitrogen lone pair can destabilize the protonated ammonium form, slightly lowering the pKa (making the amine less basic).

-

Intramolecular Interactions: Potential for weak intramolecular hydrogen bonding (C-F···H-N) depending on conformational flexibility.

-

-

4-Fluoro (Para) Isomer:

-

Inductive Effect: The -I effect decays with distance. At the para position, the withdrawal is weaker compared to the ortho position.

-

Resonance Effect: The +R effect of fluorine can donate electron density into the ring, but this is generally overwhelmed by the -I effect in terms of overall ring deactivation. However, for the benzylic amine, the remote location means the pKa is closer to the unsubstituted N-cyclopentylbenzylamine.

-

Table 1: Predicted Physicochemical Properties

| Property | 2-Fluoro-N-cyclopentylbenzylamine | 4-Fluoro-N-cyclopentylbenzylamine | Impact on Drug Design |

| pKa (Predicted) | ~8.9 - 9.1 | ~9.3 - 9.5 | 2-F is less basic; better membrane permeability in neutral pH. |

| LogP (Lipophilicity) | ~3.4 | ~3.4 | Similar lipophilicity, but 2-F often has lower effective polarity due to dipole shielding. |

| Dipole Moment | Higher (Vectors align) | Lower (Vectors oppose) | Affects solubility and specific receptor pocket alignment. |

| Steric Bulk | High (Ortho-shielding) | Low (Linear topology) | 2-F restricts rotation; 4-F allows free rotation. |

Part 2: Synthetic Pathways (Self-Validating Protocol)

The synthesis of both isomers follows a standard Reductive Amination pathway. This protocol is designed for high throughput and minimal purification requirements.

Reaction Mechanism

The reaction proceeds via the formation of an imine (Schiff base) intermediate between the fluorobenzaldehyde and cyclopentylamine, followed by in-situ reduction using Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH₄ because it is mild enough to not reduce the aldehyde/ketone competitively before imine formation.

Experimental Protocol

Reagents:

-

A: 2-Fluorobenzaldehyde OR 4-Fluorobenzaldehyde (1.0 eq)

-

B: Cyclopentylamine (1.1 eq)

-

C: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Catalyst: Acetic Acid (AcOH) (1.0 eq) – Crucial for catalyzing imine formation.

Step-by-Step Workflow:

-

Imine Formation: In a dry flask, dissolve Reagent A (10 mmol) and Reagent B (11 mmol) in DCE (30 mL). Add AcOH (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Solution may become slightly warm or change color, indicating imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes (gas evolution may occur).

-

Completion: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The aldehyde spot should disappear.

-

Quench: Quench with saturated aqueous NaHCO₃ (slow addition).

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: If necessary, convert to HCl salt for recrystallization or use flash chromatography (Silica, 0-5% MeOH/DCM).

Synthesis Workflow Diagram

Caption: Figure 1. Convergent reductive amination pathway for the synthesis of N-cyclopentylfluorobenzylamines.

Part 3: Pharmacokinetic Implications (ADME)

The choice between 2-F and 4-F is often a strategic decision to manipulate Metabolic Stability .

The "Para-Block" Strategy (4-Fluoro)

The para-position of a phenyl ring is chemically the most reactive site for oxidative metabolism by Cytochrome P450 (CYP) enzymes (specifically CYP2D6 and CYP3A4).

-

Mechanism: CYP enzymes typically install a hydroxyl group at the para-position to increase water solubility for excretion.

-

4-F Effect: Replacing the para-hydrogen with Fluorine blocks this metabolic soft spot. The C-F bond (approx. 116 kcal/mol) is too strong for the CYP heme-iron oxo species to cleave.

-

Result: 4-F-CPBA generally exhibits a longer half-life (t1/2) and higher bioavailability than the unsubstituted analog.

The "Ortho-Steric" Shield (2-Fluoro)

The 2-fluoro substituent does not block the para-position, leaving the molecule susceptible to para-hydroxylation. However, it introduces Conformational Restriction .

-

Mechanism: The steric bulk of the ortho-fluorine forces the benzylic amine side chain to twist out of planarity with the phenyl ring.

-

2-F Effect: This twist can prevent the molecule from fitting into the active site of certain metabolic enzymes (steric shielding), potentially reducing the rate of N-dealkylation.

-

Risk: The para-position remains open to rapid oxidation unless blocked by another group.

Metabolic Fate Diagram

Caption: Figure 2. Differential metabolic susceptibility. 4-F blocks para-hydroxylation; 2-F remains vulnerable.

Part 4: Structural Dynamics & Binding

When designing ligands for receptors (e.g., NMDA, Dopamine Transporters), the position of the fluorine atom alters the Vector of Interaction .

-

Dipole Orientation:

-

In 4-F-CPBA , the C-F dipole is coaxial with the benzyl group. This is ideal for penetrating deep, narrow hydrophobic pockets.

-

In 2-F-CPBA , the C-F dipole is off-axis. This can create specific electrostatic anchors with side-chain residues (e.g., Serine or Threonine) in the receptor pocket.

-

-

Conformation (The "Gauche" Effect):

-

The 2-fluoro position induces a preference for specific dihedral angles between the phenyl ring and the ammonium nitrogen. This "pre-organized" conformation can lower the entropic penalty of binding if it matches the receptor's bioactive conformation.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclopentyl-(2-fluoro-benzyl)-amine via Reductive Amination

Abstract

This document provides a comprehensive guide for the synthesis of Cyclopentyl-(2-fluoro-benzyl)-amine, a key intermediate in pharmaceutical and agrochemical research. The featured methodology is a one-pot reductive amination, prized for its efficiency and operational simplicity. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step protocol, and discuss critical parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the production of this and structurally related secondary amines.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of secondary amines is a cornerstone of modern organic chemistry, with broad applications in the creation of biologically active molecules. Reductive amination stands out as one of the most powerful and versatile methods for forging carbon-nitrogen bonds.[1][2] This strategy involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[1][3][4]

The direct, one-pot nature of this reaction, where imine formation and reduction occur concurrently, offers significant advantages in terms of efficiency and atom economy.[1] For the synthesis of Cyclopentyl-(2-fluoro-benzyl)-amine, we will react 2-fluorobenzaldehyde with cyclopentylamine. The choice of a mild and selective reducing agent is paramount to the success of this transformation, preventing the undesired reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) has emerged as a reagent of choice for this purpose due to its exceptional selectivity for iminium ions over carbonyls.[1][5][6] Its tolerance for a wide range of functional groups and its non-toxic byproducts make it a superior alternative to other reducing agents like sodium cyanoborohydride.[1][7]

Mechanistic Insights: The Role of Sodium Triacetoxyborohydride

The reductive amination process begins with the nucleophilic attack of the amine (cyclopentylamine) on the carbonyl carbon of the aldehyde (2-fluorobenzaldehyde). This is followed by dehydration to form an iminium ion. The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates both the initial condensation and the formation of the reactive iminium species.[5]

Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired secondary amine. The steric bulk and electron-withdrawing acetate groups on the boron atom temper the reactivity of the borohydride, rendering it incapable of significantly reducing the starting aldehyde under the reaction conditions.[5] This high degree of selectivity is the key to the high yields and clean reaction profiles observed with STAB.[5][8]

Reaction Mechanism Workflow

Caption: Step-by-step workflow for the synthesis of Cyclopentyl-(2-fluoro-benzyl)-amine.

-

Initial Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-fluorobenzaldehyde (1.24 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

-

Amine and Catalyst Addition: Add cyclopentylamine (1.1 mL, 11.0 mmol, 1.1 equiv) to the solution, followed by glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 equiv).

-

Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes. During this time, the formation of the imine intermediate occurs.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup - Quenching: After the reaction is complete, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%) is generally effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Cyclopentyl-(2-fluoro-benzyl)-amine as a colorless to pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the synthesized molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton. [9]* Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the N-H stretch of the secondary amine. [9]

Discussion of Critical Parameters

-

Reagent Quality: The use of anhydrous solvent is crucial as STAB is moisture-sensitive. [1][10][11]The aldehyde and amine should be of high purity to avoid side reactions. If the amine has degraded, purification by distillation may be necessary. [12]* Stoichiometry: A slight excess of the amine (1.1 equivalents) is used to ensure complete consumption of the aldehyde. An excess of the reducing agent (1.5 equivalents) is used to drive the reduction to completion.

-

Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents for this reaction as they are aprotic and effectively solubilize the reactants. [1][5]* Temperature Control: The reaction is typically run at room temperature. While a slight exotherm is expected upon addition of STAB, external cooling is generally not necessary.

Conclusion

The reductive amination protocol detailed herein provides an efficient, reliable, and scalable method for the synthesis of Cyclopentyl-(2-fluoro-benzyl)-amine. The use of sodium triacetoxyborohydride as a mild and selective reducing agent is key to the success of this transformation, offering high yields and operational simplicity. This guide serves as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the synthesis of this and other valuable secondary amine building blocks.

References

-

AK Scientific, Inc. Safety Data Sheet: Sodium triacetoxyborohydride. Link

-

Apollo Scientific. Safety Data Sheet: Sodium triacetoxyborohydride. Link

-

Lifechem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride. Link

-

Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Link

-

Fisher Scientific. SAFETY DATA SHEET: Sodium triacetoxyborohydride. Link

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. Link

-

Carlson, M. W., et al. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 94(3), 374-377. Link

- Myers, A. G. (2007). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. Link

-

Reddit. (2023). How to purify Benzylamine? r/OrganicChemistry. Link

- Zakharychev, V. V. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2636-2642.

-

BenchChem. (2025). Comparative analysis of synthesis methods for substituted benzylamines. Link

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Link

- Tararov, V. I., & Börner, A. (2005). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

-

Wikipedia. Benzylamine. Link

-

Thomas, S., et al. (2004). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Link

- Rowles, I., et al. (2021). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines.

- Azam, F., & Adler, M. J. (2021).

- Huckabee, B. K., & Wigal, C. T. (2000). A Simple and Efficient Method for the Preparation of N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595.

- CN103435523A - Preparation method for (1R, 2S)

- Weissenborn, M. J., et al. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal, e202400700.

- ResearchGate. (2024).

- MDPI. (2019).

- BenchChem. (2025).

- CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.

- Chemical Reviews. (2017). Synthesis of Chiral Cyclopentenones.

- US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. organicreactions.org [organicreactions.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. lobachemie.com [lobachemie.com]

- 12. reddit.com [reddit.com]

Protocol for reacting 2-fluorobenzaldehyde with cyclopentylamine

An Application Note and Protocol for the Synthesis of N-(2-fluorobenzyl)cyclopentanamine via Reductive Amination

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-(2-fluorobenzyl)cyclopentanamine through the reductive amination of 2-fluorobenzaldehyde with cyclopentylamine. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methodology detailed herein employs sodium triacetoxyborohydride as a mild and selective reducing agent, ensuring high efficiency and yield. This application note not only presents a step-by-step procedure but also delves into the underlying chemical principles, safety protocols, and purification techniques, establishing a robust and reproducible process.

Introduction and Scientific Context

The synthesis of secondary amines is a cornerstone of modern medicinal chemistry and drug development. N-alkylated aromatic amines, in particular, are prevalent scaffolds in a myriad of pharmacologically active compounds. The target molecule, N-(2-fluorobenzyl)cyclopentanamine, serves as a valuable building block in the creation of more complex molecular architectures. The fluorine substitution on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity.

The chosen synthetic route is the direct reductive amination, a one-pot reaction that combines the formation of an imine from an aldehyde and a primary amine, followed by its immediate reduction to the corresponding secondary amine.[1][2] This approach is favored for its efficiency and operational simplicity. The selection of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. Its mild nature allows for the selective reduction of the intermediate iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[1][3]

Reaction Mechanism and Rationale

The reaction proceeds in two key stages within the same pot:

-

Imine Formation: 2-Fluorobenzaldehyde reacts with cyclopentylamine in a nucleophilic addition to form a carbinolamine intermediate.[4][5][6] Under mildly acidic conditions, which can be autocatalyzed by the acetic acid present as an impurity in or generated from sodium triacetoxyborohydride, the carbinolamine undergoes dehydration to form a Schiff base, or imine.[4][6][7]

-

Reduction: The hydride from sodium triacetoxyborohydride then selectively reduces the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde, to yield the final product, N-(2-fluorobenzyl)cyclopentanamine.[1][2] The steric bulk and electronic properties of the acetoxy groups on the borohydride moderate its reactivity, making it an ideal choice for this transformation.[2]

Experimental Workflow Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 7. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

Nucleophilic substitution conditions for 2-fluorobenzyl bromide and cyclopentylamine

Abstract & Strategic Overview

This application note details the optimized conditions for the synthesis of N-(2-fluorobenzyl)cyclopentanamine via SN2 nucleophilic substitution. The reaction involves the coupling of 2-fluorobenzyl bromide (electrophile) and cyclopentylamine (nucleophile).

While the transformation is conceptually simple, the high reactivity of benzylic halides often leads to over-alkylation , resulting in the formation of the undesired tertiary amine (N,N-bis(2-fluorobenzyl)cyclopentanamine). This guide prioritizes chemoselectivity , providing two distinct protocols:

-

Method A (High Purity): Utilizes excess amine to statistically favor mono-alkylation.

-

Method B (Atom Economy): Utilizes a controlled addition rate with an inorganic base scavenger.

Reaction Mechanics & Critical Analysis

The Chemical Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2). The lone pair of the cyclopentylamine nitrogen attacks the benzylic carbon of the halide. The 2-fluoro substituent on the benzene ring exerts an inductive electron-withdrawing effect (

The Selectivity Challenge

The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect (

Mitigation Strategy:

-

Stoichiometry: Maintaining a high concentration of primary amine relative to the alkyl halide is the most effective control.

-

Base Selection: An inorganic base (K2CO3) acts as a proton scavenger to neutralize the HBr byproduct, driving the equilibrium forward without promoting elimination side reactions.

Visualizing the Pathway

The following diagram illustrates the reaction progression and the critical branch point for impurity formation.

Figure 1: Reaction pathway highlighting the kinetic competition between product formation and over-alkylation.

Experimental Protocols

Safety Pre-Check

-

2-Fluorobenzyl bromide: Potent lachrymator (tear gas agent) and corrosive. Handle only in a functioning fume hood. Double-glove (Nitrile) is required.

-

Cyclopentylamine: Flammable liquid; causes severe skin burns.[1][2]

-

Waste: Segregate halogenated waste.

Method A: The "Excess Amine" Protocol (Recommended for High Purity)

Best for small-scale discovery chemistry where purification speed is prioritized over reagent cost.

Reagents:

-

2-Fluorobenzyl bromide (1.0 equiv)

-

Cyclopentylamine (3.0 – 4.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

-

Preparation: Dissolve cyclopentylamine (4.0 mmol) in DCM (10 mL) in a round-bottom flask. Cool to 0°C.

-

Addition: Dissolve 2-fluorobenzyl bromide (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine solution over 15–20 minutes.

-

Why: High local concentration of amine ensures the electrophile always encounters the primary amine, not the product.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Quench: The excess amine acts as the base.[3] No external base is needed during the reaction.

Method B: The "Inorganic Base" Protocol (Scalable)

Best for larger scales where minimizing amine waste is critical.

Reagents:

-

2-Fluorobenzyl bromide (1.0 equiv)

-

Cyclopentylamine (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (K2CO3), anhydrous, powdered (2.0 equiv)

-

Solvent: Acetonitrile (ACN)

Procedure:

-

Setup: Charge flask with cyclopentylamine (1.1 mmol) and K2CO3 (2.0 mmol) in ACN (10 mL).

-

Addition: Add 2-fluorobenzyl bromide (1.0 mmol) dropwise over 30 minutes at RT.

-

Reaction: Stir at RT for 12 hours. If conversion is slow, heat to 40°C.

-

Note: Do not exceed 60°C; higher temperatures promote bis-alkylation.

-

-

Filtration: Filter off the solid inorganic salts (KBr, excess K2CO3) before aqueous workup.

Self-Validating Workup & Purification

The following workflow utilizes the basicity difference between the product and neutral impurities to purify the compound without chromatography in many cases.

Figure 2: Acid-Base extraction workflow. This method removes unreacted alkyl halides and non-basic byproducts effectively.

Purification Protocol:

-

Evaporation: Remove volatile solvents (ACN/DCM).

-

Acid Wash: Dissolve residue in EtOAc. Extract with 1M HCl (2x).

-

Validation: The product moves to the aqueous layer (protonated). Unreacted benzyl bromide stays in EtOAc.

-

-

Basification: Collect aqueous phase. Cool on ice. Basify with 6M NaOH until pH > 12.

-

Extraction: Extract the cloudy aqueous mixture with DCM (3x).

-

Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Optimization Data & Troubleshooting

Solvent Screening Effects

The choice of solvent significantly impacts reaction rate and the ratio of mono- to bis-alkylation.

| Solvent | Dielectric Constant | Reaction Rate | Mono:Bis Ratio | Recommendation |

| Acetonitrile (ACN) | 37.5 | Fast | 85:15 | Preferred (Balances rate/selectivity) |

| DCM | 8.9 | Moderate | 92:8 | Good for selectivity; slower rate. |

| DMF | 36.7 | Very Fast | 70:30 | High risk of over-alkylation; hard to remove. |

| Ethanol | 24.5 | Slow | 80:20 | Green option; potential for solvolysis. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during workup. | Ensure pH > 12 during basification step. Amine salts are water-soluble.[4][5] |

| High Bis-Alkylation | Reagent addition too fast or temp too high. | Use Method A (Excess amine) or lower temp to 0°C during addition. |

| Lachrymatory Effect | Residual benzyl bromide. | Perform the Acid/Base workup strictly. The acid wash removes neutral benzyl bromide. |

References

-

Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Provides the foundational review for amine synthesis strategies).

-

PubChem. (2025).[2] "Cyclopentylamine - Compound Summary." National Library of Medicine. (Source for pKa and physical properties).

-

Fisher Scientific. (2025). "Safety Data Sheet: 2-Fluorobenzyl bromide." (Critical safety data regarding lachrymator hazards).

-

Cescon, L. A., & Day, A. R. (1962). "Preparation of Some Secondary Amines." The Journal of Organic Chemistry, 27(2), 581-586. (Historical grounding for benzylic amine synthesis).

-

ACS Green Chemistry Institute. (2024). "Reagent Guide: Alkylation." (Guidance on solvent selection and atom economy).

Sources

Application Notes & Protocols: The Strategic Use of Cyclopentyl-(2-fluoro-benzyl)-amine in Advanced Pharmaceutical Synthesis

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of Cyclopentyl-(2-fluoro-benzyl)-amine. This secondary amine is a critical intermediate, primarily recognized for its role as a key building block in the synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor. We will explore the underlying chemical principles, provide field-proven protocols, and detail the strategic importance of this intermediate in accessing complex active pharmaceutical ingredients (APIs).

Synthesis of Cyclopentyl-(2-fluoro-benzyl)-amine: A Reductive Amination Approach

The most robust and widely employed method for synthesizing secondary amines like Cyclopentyl-(2-fluoro-benzyl)-amine is through direct reductive amination. This one-pot reaction is highly efficient and circumvents the common issue of over-alkylation often encountered in direct alkylation methods with alkyl halides.[1] The process involves the condensation of a primary amine with a ketone to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine.[2][3]

Causality and Rationale: The choice of a mild reducing agent is critical for the success of a one-pot reductive amination. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the protonated iminium ion intermediate over the starting ketone.[1] This selectivity ensures that the reduction step occurs only after the C=N bond has formed, maximizing the yield of the desired product. The reaction is typically performed under mildly acidic conditions, which catalyzes the initial iminium ion formation without degrading the hydride reagent.[1]